molecular formula C15H12F3NO3 B3172718 Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate CAS No. 946741-32-8

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Cat. No.: B3172718
CAS No.: 946741-32-8
M. Wt: 311.25 g/mol
InChI Key: ORYAOGNHYCREFT-UHFFFAOYSA-N
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Description

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a benzoate ester derivative featuring a phenoxy substituent at the 3-position of the benzene ring. The phenoxy group itself is substituted with an amino (-NH₂) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the -CF₃ group and the reactivity of the amino group, which can facilitate further functionalization.

Properties

IUPAC Name

methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-10(7-9)22-11-5-6-13(19)12(8-11)15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYAOGNHYCREFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate typically involves the reaction of 4-amino-3-(trifluoromethyl)phenol with methyl 3-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Properties :
    • Compounds with similar structures have demonstrated interactions with serotonin reuptake transporters, suggesting potential antidepressant effects. The trifluoromethyl group enhances biological activity, which is critical for drug design aimed at modulating neurotransmitter levels in the brain.
  • Drug Development :
    • The compound's structural characteristics may allow it to influence various biochemical pathways, leading to novel therapeutic agents. Research indicates that modifications to the compound can yield derivatives with enhanced pharmacological profiles.

Agricultural Applications

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate has been explored for its herbicidal properties. It may function as a selective herbicide, synergizing with other known compounds to enhance efficacy against specific weed species while minimizing impact on crops . This potential makes it valuable in sustainable agricultural practices.

Material Science Applications

The compound's unique chemical structure allows for its use in materials science, particularly in the development of advanced materials with specific properties such as enhanced thermal stability and chemical resistance. The trifluoromethyl group is known to impart desirable characteristics that can be exploited in various applications, including coatings and polymers.

Case Studies and Research Findings

Research findings indicate that derivatives of this compound have been evaluated for their biological activities. For instance:

  • A study demonstrated that modifications to the compound could lead to enhanced interactions with serotonin transporters, potentially resulting in improved antidepressant efficacy.
  • Another investigation focused on its herbicidal properties, revealing effective control over certain weed species while being safe for crops .

These studies underscore the compound's versatility and potential across multiple domains.

Mechanism of Action

The mechanism of action of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Attributes :

  • Molecular Formula: Likely $ \text{C}{15}\text{H}{11}\text{F}3\text{NO}3 $ (inferred from analogous compounds in and ).
  • Functional Groups: Methyl ester, phenoxy linkage, amino group, and trifluoromethyl group.
  • For example, describes intermediates like methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate synthesized via alkylation of phenolic precursors with bromoalkanes .

Structural Analogues with Substituted Phenoxy/Benzyloxy Groups

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Substituents Melting Point (°C) Key References
Methyl 4-amino-3-(3-(trifluoromethyl)benzyloxy)benzoate $ \text{C}{16}\text{H}{13}\text{F}3\text{NO}3 $ - Benzyloxy group with -CF₃ at 3-position
- Amino at 4-position
Not reported Synthesized via alkylation of methyl 3-hydroxy-4-nitrobenzoate with 3-(trifluoromethyl)benzyl bromide ()
Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate $ \text{C}{16}\text{H}{13}\text{F}3\text{NO}3 $ - Ethyl ester
- Phenoxy with -CF₃ at 3-position
- Amino at 3-position
Not reported Structural isomer shown in
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate $ \text{C}{12}\text{H}{12}\text{ClF}3\text{O}3 $ - Chloropropoxy at 4-position
- -CF₃ at 3-position
Not reported Intermediate from (94% yield, $ ^1\text{H} $ NMR data provided)

Key Observations :

  • Substituent Position: The position of the -CF₃ and amino groups significantly impacts reactivity and solubility. For example, methyl 4-amino-3-(trifluoromethyl)benzoate () lacks the phenoxy linkage but shares similar electronic properties .
  • Ester Variation : Ethyl esters (e.g., in ) exhibit slightly lower polarity than methyl esters, affecting crystallization behavior.

Analogues with Trifluoromethyl and Amino Groups in Different Scaffolds

Key Observations :

  • Biological Activity : Compounds with -CF₃ groups (e.g., ) are often explored as enzyme inhibitors due to enhanced binding affinity and metabolic stability.
  • Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group () offers improved resistance to oxidative degradation compared to -CF₃ .

Pesticide and Agrochemical Derivatives

Table 3: Agrochemical Derivatives with Structural Similarities
Compound Name Molecular Formula Key Substituents Use References
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate $ \text{C}{17}\text{H}{14}\text{ClF}3\text{NO}5 $ - Pyridinyloxy group
- -CF₃ and chloro groups
Herbicide (haloxyfop-methyl ester)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate $ \text{C}{13}\text{H}{14}\text{N}6\text{O}5\text{S} $ - Triazine moiety
- Sulfonylurea linkage
Herbicide (metsulfuron-methyl)

Key Observations :

  • Herbicidal Activity: The presence of -CF₃ and heterocyclic groups (e.g., triazines in ) enhances herbicidal potency by disrupting plant amino acid synthesis .

Biological Activity

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C₁₅H₁₂F₃NO₃ and a molecular weight of approximately 311.26 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for drug design and development.

Research indicates that compounds with similar structures can interact with serotonin reuptake transporters, suggesting potential antidepressant properties for this compound. The trifluoromethyl group is known to significantly increase the potency of these interactions. For instance, studies have shown that the inclusion of a -CF₃ group in para-position of the phenolic ring can enhance serotonin uptake inhibition by up to six-fold compared to non-fluorinated analogs .

Antidepressant Properties

The compound's ability to modulate serotonin levels suggests it could be beneficial in treating mood disorders. Similar compounds have been investigated for their effects on neurotransmitter systems, leading to promising results in preclinical models .

Toxicity and Safety Profile

The safety profile of this compound is an essential consideration. Preliminary studies indicate that while it exhibits biological activity, it also has irritant properties . Further toxicological studies are necessary to fully understand its safety profile.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of related compounds, providing insights into the potential applications of this compound:

  • Antimalarial Activity : A study examined structurally similar compounds for their efficacy against Plasmodium berghei in murine models. Results indicated significant increases in survival times when treated with certain analogs, suggesting potential for further investigation into this compound as an antimalarial agent .
  • Serotonin Transport Inhibition : Research on related compounds has demonstrated their capacity to inhibit serotonin reuptake, which correlates with antidepressant effects. This mechanism highlights the therapeutic potential of this compound in treating depression .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
FluoxetineAntidepressant with a trifluoromethyl groupSelective serotonin reuptake inhibitor
TrifluoromethylphenolSimpler structure with a trifluoromethyl groupLacks amino and benzoate functionalities
Methyl 4-amino-3-(trifluoromethyl)benzoateRelated structure but different substitutionDifferent pharmacological profile

The comparison highlights how this compound stands out due to its combination of an amino group, trifluoromethyl group, and benzoate ester, making it valuable for specific pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution or esterification. For example, analogous triazine-based syntheses utilize stepwise coupling under controlled temperatures (-35°C to 40°C) and bases like DIPEA to activate intermediates . Yield optimization requires precise stoichiometry (e.g., 1.00–1.15 equivalents of reagents) and purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) to isolate the product from side reactions .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound, and how should data interpretation be approached?

¹H NMR (200–400 MHz in DMSO-d₆ or CDCl₃) is critical for verifying aromatic proton environments and trifluoromethyl group integration. For example, δ = 3.76 ppm (s, 3H) corresponds to the methyl ester group in related compounds . Mass spectrometry (MS) confirms molecular weight (e.g., calculated 219.16 g/mol for analogs), while IR spectroscopy identifies functional groups like ester carbonyls (~1700 cm⁻¹) . Overlapping signals in NMR may necessitate 2D techniques (e.g., HSQC) for resolution .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated for the synthesis of this compound?

Mechanistic studies require trapping intermediates (e.g., using low-temperature NMR or quenching experiments) and computational modeling (DFT) to map energy barriers. For example, triazine-based couplings involve sequential nucleophilic attacks, with DIPEA facilitating deprotonation . Kinetic studies (e.g., varying temperature/pH) can identify rate-determining steps, while LC-MS monitors transient species .

Q. What strategies are effective for resolving contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity often arise from impurities or stereochemical variations. Rigorous purity validation (HPLC ≥95%) and enantiomeric resolution (chiral columns) are essential . Comparative assays (e.g., enzyme inhibition with/without trifluoromethyl groups) isolate substituent effects. For example, fluoro and trifluoromethyl groups enhance binding affinity but may reduce solubility, requiring logP optimization .

Q. How can side products during synthesis be systematically identified and minimized?

Side products (e.g., incomplete esterification or aryl coupling) are characterized via GC-MS or preparative TLC. Process optimization includes adjusting reaction time (e.g., 23.5–47 hours for triazine derivatives) and solvent polarity to suppress byproducts . For persistent impurities, orthogonal purification (e.g., sequential MPLC with silica gradients) improves yield .

Q. What computational tools are recommended for predicting the physicochemical properties and reactivity of this compound?

Software like Gaussian (for DFT calculations) predicts electronic effects of the trifluoromethyl group on aromatic ring reactivity. Tools such as Schrödinger’s QikProp estimate logP, solubility, and bioavailability. Molecular docking (AutoDock Vina) models interactions with biological targets, guiding structural modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate
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Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

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